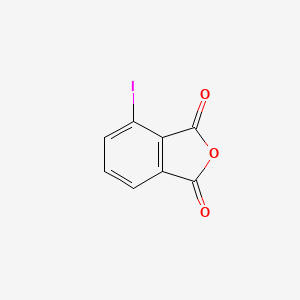

4-Iodoisobenzofuran-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHCDRLTAOLKHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300160 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28418-88-4 | |

| Record name | 3-Iodophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28418-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 135150 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028418884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28418-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodoisobenzofuran-1,3-dione CAS number 28418-88-4 properties

CAS Number: 28418-88-4

Synonyms: 3-Iodophthalic anhydride, 4-Iodophthalic anhydride

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-Iodoisobenzofuran-1,3-dione. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Properties

This compound is a halogenated derivative of phthalic anhydride. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃IO₃ | [1] |

| Molecular Weight | 274.01 g/mol | [1] |

| Density | 2.198 g/cm³ | [1] |

| Boiling Point | 377.9 °C at 760 mmHg | [1] |

| Flash Point | 182.3 °C | [1] |

| Refractive Index | 1.707 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 180-184 °C (for 4-iodophthalic acid) | [2] |

Synthesis

Proposed Synthetic Pathway

A potential route to 4-iodophthalic acid is through the oxidation of an appropriately substituted iodinated precursor, such as 3,4-dimethyl iodobenzene, using a strong oxidizing agent like potassium permanganate.[2] The resulting 4-iodophthalic acid can then be converted to this compound by dehydration, commonly achieved by heating with acetic anhydride.

Alternatively, a Sandmeyer reaction starting from 4-aminophthalic acid could be employed to introduce the iodine atom.[3][4][5][6][7] This would involve diazotization of the amino group followed by reaction with a copper(I) iodide source.

Direct iodination of phthalic anhydride is another possibility, although controlling the regioselectivity to obtain the desired 4-iodo isomer may be challenging.[8] A detailed procedure for the synthesis of tetraiodophthalic anhydride exists, which could potentially be adapted by modifying the stoichiometry of the reagents.[1]

Logical Synthesis Workflow

Experimental Protocol: Synthesis of 4-Iodophthalic Acid (Generalized)

The following is a generalized protocol for the synthesis of 4-iodophthalic acid based on the oxidation of 3,4-dimethyl iodobenzene, as referenced in the literature.[2]

Materials:

-

3,4-dimethyl iodobenzene

-

Pyridine

-

Water

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (6N)

-

Ethyl acetate

-

Diatomaceous earth

Procedure:

-

Dissolve 3,4-dimethyl iodobenzene and pyridine in water.

-

Slowly add potassium permanganate to the solution at 60°C with continuous stirring.

-

Maintain the reaction at 60°C for 16 hours.

-

After the reaction is complete, filter the hot solution through diatomaceous earth to remove solid impurities.

-

Cool the filtrate to room temperature.

-

Acidify the filtrate to a pH of 2 with 6N hydrochloric acid.

-

Extract the aqueous solution with ethyl acetate.

-

Purify the crude product by column chromatography to obtain 4-iodophthalic acid.

Biological Activity

There is currently no publicly available data on the biological activity, cytotoxicity, or mechanism of action of this compound. While other derivatives of isobenzofuran-1,3-dione and isoindole-1,3-dione have been investigated for various biological activities, including anticancer and antimicrobial properties, these findings cannot be directly extrapolated to the 4-iodo isomer.[9][10][11] Further research is required to evaluate the pharmacological profile of this specific compound.

The reactivity of the anhydride group suggests potential for interaction with biological nucleophiles, a common mechanism for the bioactivity of cyclic anhydrides.[9][11]

Conclusion

This compound is a chemical compound with defined physicochemical properties. While a specific, detailed synthesis protocol is not available, a plausible synthetic route via the oxidation of 3,4-dimethyl iodobenzene to 4-iodophthalic acid followed by dehydration is proposed. A significant gap exists in the understanding of its biological activity. Future research should focus on developing a robust synthesis method and conducting comprehensive biological and toxicological evaluations to determine its potential as a lead compound in drug discovery or other applications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-iodophthalic acid | 6301-60-6 [m.chemicalbook.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Natural Occurring Terpene Cyclic Anhydrides: Biosynthetic Origin and Biological Activities | MDPI [mdpi.com]

4-Iodoisobenzofuran-1,3-dione: A Technical Guide for Chemical and Pharmaceutical Development

For distribution to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Iodoisobenzofuran-1,3-dione.

Core Physicochemical Properties

This compound, also known as 3-Iodophthalic Anhydride, is a halogenated derivative of phthalic anhydride. Its chemical structure features an iodine atom on the aromatic ring, which imparts unique reactivity, making it a valuable intermediate in advanced organic synthesis.[1] The core physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 28418-88-4 | N/A |

| Molecular Formula | C₈H₃IO₃ | N/A |

| Molecular Weight | 274.01 g/mol | N/A |

| Density | 2.198 g/cm³ | N/A |

| Boiling Point | 377.9 °C at 760 mmHg | N/A |

| Flash Point | 182.3 °C | N/A |

| Physical Form | Solid | N/A |

| Purity | ≥95% | [2] |

Synthesis and Analytical Characterization

The primary route for synthesizing this compound is through the dehydration of its corresponding dicarboxylic acid, 3-Iodophthalic Acid.[3] This transformation is typically achieved by heating in the presence of a dehydrating agent or through azeotropic distillation.[3][4]

Caption: Synthesis of this compound.

Representative Experimental Protocol: Dehydration of 3-Iodophthalic Acid

The following protocol is a representative method for the synthesis of this compound.

Materials:

-

3-Iodophthalic acid (1 equivalent)[5]

-

Inert solvent (e.g., chlorobenzene, toluene)[3]

-

Acid catalyst (catalytic amount, e.g., p-toluenesulfonic acid monohydrate)[3]

-

Apparatus with Dean-Stark trap or equivalent for water removal

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-iodophthalic acid, chlorobenzene, and a catalytic amount of p-toluenesulfonic acid.[3]

-

Heat the mixture to reflux with vigorous stirring. Water generated during the reaction will be collected azeotropically in the Dean-Stark trap.[3]

-

Monitor the reaction progress by observing the cessation of water collection. The reaction is typically complete within 5 hours.[3]

-

After completion, cool the reaction mixture to room temperature.

-

If any unreacted starting material or catalyst is present as a solid, it can be removed by filtration.[3]

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.[3]

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Analytical Characterization Workflow

Confirmation of the structure and assessment of purity are critical steps following synthesis. A typical analytical workflow involves spectroscopic analysis for structural elucidation and chromatographic methods for purity determination.

Caption: Post-synthesis characterization workflow.

Expected Spectroscopic Data:

-

¹H-NMR: The proton nuclear magnetic resonance spectrum is expected to show signals in the aromatic region consistent with the substituted benzene ring.

-

IR Spectroscopy: The infrared spectrum should display strong characteristic absorption peaks for the carbonyl groups of the cyclic anhydride, typically in the range of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹.[6]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Reactivity and Applications in Drug Development

The utility of this compound in drug development stems from the high reactivity of the anhydride functional group and the presence of the iodine atom.

Reactivity with Nucleophiles

Acid anhydrides are highly reactive towards nucleophiles.[7] They readily react with amines and alcohols to form amides (specifically, phthalimides) and esters, respectively.[8] This reactivity allows the compound to serve as a scaffold for introducing the phthalimide or related structures into more complex molecules. The reaction involves a nucleophilic acyl substitution mechanism where the nucleophile attacks one of the electrophilic carbonyl carbons, leading to the opening of the anhydride ring.[7][9]

Role as a Synthetic Intermediate

The phthalimide scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry. Phthalimide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antitumor, immunomodulatory, and anticonvulsant properties.[2][10][11] The well-known drug thalidomide and its analogues (lenalidomide, pomalidomide) highlight the therapeutic potential of this chemical class.[12]

The iodine atom on the aromatic ring provides an additional site for chemical modification, for instance, through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This allows for the synthesis of a diverse library of compounds for screening and lead optimization. Furthermore, radioiodinated phthalimide derivatives have been explored for use as radiotracers in medical imaging.[13]

Caption: Use as a building block in drug discovery.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential for application in pharmaceutical research and development. Its well-defined physicochemical properties, accessible synthesis, and dual reactivity (at the anhydride and the carbon-iodine bond) make it an attractive starting material for the creation of novel, biologically active compounds based on the clinically validated phthalimide scaffold. This guide provides foundational technical information to support its use in advanced chemical synthesis and drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. JP2001335571A - Method for producing phthalic anhydrides - Google Patents [patents.google.com]

- 4. Mechanism of reaction where preparing the phthalic anhydride from phthali.. [askfilo.com]

- 5. nbinno.com [nbinno.com]

- 6. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Iodoisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodoisobenzofuran-1,3-dione, an iodinated derivative of phthalic anhydride, is a molecule of interest in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is crucial for predicting its reactivity, designing novel synthetic routes, and for its potential application in drug development. This guide provides a detailed overview of the molecular structure, bonding characteristics, and relevant experimental and computational methodologies for this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide combines established chemical principles, data from analogous structures, and generalized experimental and computational protocols.

Molecular Structure

This compound possesses a planar bicyclic core, consisting of a benzene ring fused to a furan-1,3-dione ring. The iodine atom is substituted at the 4-position of the benzene ring. The fundamental chemical properties of this molecule are summarized in Table 1.

| Property | Value |

| Molecular Formula | C₈H₃IO₃ |

| Molecular Weight | 274.01 g/mol |

| CAS Number | 28418-88-4 |

| Appearance | White to off-white solid |

| Synonyms | 3-Iodophthalic anhydride |

Table 1: General Properties of this compound

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound can be predicted using computational modeling. The molecule is expected to be largely planar due to the aromaticity of the benzene ring and the sp² hybridization of the atoms in the furan-1,3-dione ring.

A logical diagram of the molecular components is presented below:

Caption: Logical relationship of the structural components.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds, contributing to its overall stability and reactivity.

Hybridization

-

Carbon atoms of the benzene ring: These are sp² hybridized, forming a planar hexagonal ring with delocalized π electrons.

-

Carbonyl carbons: These are also sp² hybridized, each forming a double bond with an oxygen atom and single bonds with adjacent carbon and oxygen atoms. The geometry around these carbons is trigonal planar.

-

Carbon atoms shared by both rings: These are sp² hybridized.

-

Oxygen atom in the furan ring (ether linkage): This oxygen is sp² hybridized, with one lone pair occupying a p-orbital and contributing to the delocalized π system.

-

Carbonyl oxygen atoms: These are sp² hybridized, with two lone pairs.

Resonance

The isobenzofuran-1,3-dione moiety exhibits resonance, which delocalizes the electron density and contributes to the stability of the ring system. The lone pairs on the ether oxygen can participate in resonance with the carbonyl groups.

Below is a simplified representation of the π-system delocalization:

Caption: Delocalization within the fused ring system.

Experimental Protocols for Structural Elucidation

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.[1][2][3]

Methodology:

-

Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., toluene, ethyl acetate).

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[1]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules.[4][5][6]

Methodology:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A common functional and basis set for this purpose would be B3LYP/6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

-

Property Calculation: Bond lengths, bond angles, dihedral angles, and electronic properties (e.g., molecular orbitals, electrostatic potential) are calculated from the optimized structure.

The workflow for a computational study is illustrated below:

Caption: A typical workflow for DFT calculations.

Synthesis

The synthesis of this compound can be achieved through the halogenation of phthalic anhydride or its derivatives. A general approach involves the direct iodination of phthalic anhydride.

General Protocol for Halogenation:

A common method for the preparation of 4-halophthalic anhydrides involves the direct halogenation of phthalic anhydride in the presence of a catalyst.[7][8][9][10]

-

Reaction Setup: Phthalic anhydride is dissolved in a suitable solvent (e.g., a halogenated solvent).

-

Catalyst Addition: A Lewis acid catalyst (e.g., FeCl₃) is added to the solution.

-

Iodination: An iodinating agent (e.g., iodine monochloride or iodine in the presence of an oxidizing agent) is added portion-wise at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is then purified by recrystallization or sublimation to yield this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound. While specific experimental structural data is not currently available in the literature, a detailed understanding of its geometry and electronic properties can be inferred from established chemical principles and computational methods. The provided general experimental protocols for synthesis and structural elucidation serve as a valuable resource for researchers working with this and related compounds. Further experimental and computational studies are warranted to precisely define the structural parameters of this compound, which will undoubtedly aid in its future applications in chemistry and drug discovery.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Density functional theory - Wikipedia [en.wikipedia.org]

- 7. CN112079803A - Synthesis method of 4-halogenated phthalic anhydride and derivatives thereof - Google Patents [patents.google.com]

- 8. US5322954A - Synthesis of 4-substituted phthalic anhydrides - Google Patents [patents.google.com]

- 9. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 10. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Iodoisobenzofuran-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Iodoisobenzofuran-1,3-dione, a key intermediate in the development of novel pharmaceuticals and functional materials. This document details the most probable synthetic pathway, purification protocols, and relevant characterization data.

Introduction

This compound, also known as 4-iodophthalic anhydride, is an aromatic anhydride containing a reactive iodine substituent. This functional group makes it a versatile building block in organic synthesis, particularly for introducing the iodophthaloyl moiety into larger molecules through reactions such as esterification, amidation, and metal-catalyzed cross-coupling reactions. Its derivatives are of significant interest in medicinal chemistry and materials science. A reliable and well-documented synthetic and purification protocol is therefore essential for researchers in these fields.

Synthesis of this compound

The most direct and widely employed method for the synthesis of cyclic anhydrides from their corresponding dicarboxylic acids is through dehydration. In the case of this compound, the precursor is 4-iodophthalic acid. Dehydration can be achieved either by thermal means or, more commonly and under milder conditions, by using a chemical dehydrating agent such as acetic anhydride.

Synthetic Pathway

The reaction proceeds via the intramolecular cyclization of 4-iodophthalic acid, with the elimination of a water molecule, to form the five-membered anhydride ring.

Caption: Synthesis of this compound from 4-iodophthalic acid.

Experimental Protocol

The following protocol is based on established procedures for the dehydration of analogous phthalic acids.

Materials:

-

4-Iodophthalic acid

-

Acetic anhydride

-

Glacial acetic acid (for washing)

-

Anhydrous diethyl ether (for washing)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Büchner funnel and flask for vacuum filtration

-

Vacuum oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-iodophthalic acid in an excess of acetic anhydride (typically 3-5 equivalents).

-

Heat the mixture to reflux (approximately 140 °C) with stirring. The solid will gradually dissolve as the reaction proceeds.

-

Maintain the reflux for 2-4 hours to ensure complete conversion to the anhydride.

-

Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals sequentially with small portions of cold glacial acetic acid and then with anhydrous diethyl ether to remove residual acetic anhydride and acetic acid.

-

Dry the purified this compound in a vacuum oven at 60-80 °C to a constant weight.

Purification of this compound

For applications requiring high purity, the crude product obtained from the synthesis can be further purified by recrystallization. The choice of solvent is critical for effective purification.

Recrystallization Protocol

Solvent Selection: Based on the purification of similar halogenated phthalic anhydrides, suitable solvents for recrystallization include methyl isobutyl ketone, ethyl acetate, or n-heptane, or mixtures thereof. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Caption: General workflow for the purification of this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Chemical Formula | C₈H₃IO₃ |

| Molecular Weight | 274.01 g/mol |

| CAS Number | 28418-88-4 |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~180 °C (for the corresponding diacid) |

| Boiling Point | 377.9 °C at 760 mmHg |

| Density | 2.198 g/cm³ |

Note: The melting point of the anhydride may differ from its corresponding diacid and should be determined experimentally.

Spectroscopic Data (Predicted):

-

¹H-NMR (CDCl₃, δ in ppm): 7.56 (dd, J = 7.6, 7.6 Hz, 1H), 8.01 (dd, J = 0.8, 7.4 Hz, 1H), 8.30 (dd, J = 0.7, 7.9 Hz, 1H).

Safety and Handling

-

This compound, like other acid anhydrides, is a potential irritant to the skin, eyes, and respiratory tract.

-

Acetic anhydride is corrosive and has a strong odor. All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound is readily achievable through the dehydration of 4-iodophthalic acid using acetic anhydride. The purification of the final product can be effectively performed by recrystallization to yield a high-purity material suitable for a wide range of research and development applications. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and handling of this important chemical intermediate.

Spectroscopic and Structural Elucidation of 4-Iodoisobenzofuran-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-Iodoisobenzofuran-1,3-dione, a key intermediate in organic synthesis. The document presents available nuclear magnetic resonance (NMR) data and outlines expected infrared (IR) and mass spectrometry (MS) characteristics based on analogous compounds. Furthermore, it includes generalized experimental protocols for acquiring such spectroscopic data, intended to serve as a practical reference for researchers in the field.

Introduction

This compound, also known as 4-iodophthalic anhydride, is a halogenated derivative of phthalic anhydride. Its structure, featuring an aromatic ring substituted with an iodine atom and an anhydride functional group, makes it a valuable precursor in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and structural verification of its derivatives.

Spectroscopic Data

While comprehensive experimental spectroscopic data for this compound is not widely available in public databases, this section provides predicted ¹H-NMR data and expected key characteristics for IR and MS based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A predicted ¹H-NMR spectrum provides insight into the proton environment of the molecule.

Table 1: Predicted ¹H-NMR Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.30 | dd | 0.7, 7.9 | Aromatic H |

| 8.01 | dd | 0.8, 7.4 | Aromatic H |

| 7.56 | dd | 7.6, 7.6 | Aromatic H |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Based on the IR spectra of phthalic anhydride and its halogenated derivatives, the following characteristic absorption bands are expected for this compound. The presence of the anhydride group is typically indicated by two distinct carbonyl (C=O) stretching bands.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1850 - 1830 | Strong | Asymmetric C=O Stretch (Anhydride) |

| 1780 - 1760 | Strong | Symmetric C=O Stretch (Anhydride) |

| 1600 - 1450 | Medium-Weak | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-O-C Stretch (Anhydride) |

| ~800 - 600 | Medium-Strong | C-I Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of carbon monoxide (CO) and carbon dioxide (CO₂) from the anhydride ring, as well as cleavage of the carbon-iodine bond.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 274 | [M]⁺ (Molecular Ion) |

| 246 | [M - CO]⁺ |

| 230 | [M - CO₂]⁺ |

| 147 | [M - I]⁺ |

| 119 | [M - I - CO]⁺ |

| 104 | [C₆H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR, IR, and Mass Spectrometry data for isobenzofuran-1,3-dione derivatives. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

NMR Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Caption: General workflow for ATR-FTIR spectroscopic analysis.

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples. A small amount of the crystalline this compound is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹, and the data is processed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Caption: General workflow for Mass Spectrometric analysis.

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for relatively small and volatile molecules. The sample is introduced into the ion source, often after separation by gas chromatography (GC-MS). The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which is used to confirm the molecular weight and deduce the structure of the compound.

Conclusion

This technical guide has summarized the available and expected spectroscopic data for this compound. The provided NMR, IR, and MS information, along with the generalized experimental protocols, serves as a valuable resource for scientists and researchers working with this compound. Accurate interpretation of spectroscopic data is fundamental to the successful synthesis and application of this compound in various fields of chemical research and development.

References

Solubility of 4-Iodoisobenzofuran-1,3-dione in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Iodoisobenzofuran-1,3-dione

Introduction

This compound, also known as 4-iodophthalic anhydride, is an important chemical intermediate used in the synthesis of a variety of complex organic molecules, including polymers and pharmaceutical compounds. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in common organic solvents is critical. Solubility data governs key process parameters such as reaction conditions, purification methods like crystallization, and the formulation of drug delivery systems.[1] This guide provides a comprehensive overview of the solubility characteristics of this compound, details a robust experimental protocol for its determination, and offers a visual workflow to aid in experimental design.

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature. The solubility of a compound is influenced by factors including the polarity of the solute and solvent, temperature, and molecular size.[2] The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, while non-polar compounds dissolve best in non-polar solvents.[1][2] Given the anhydride functional group, this compound possesses polar characteristics.[3]

The following table presents an illustrative summary of expected solubility behavior in common organic solvents at ambient temperature. Note: These values are hypothetical and serve as a guide for experimental planning. Actual quantitative solubility should be determined empirically using the protocols outlined below.

| Solvent | Solvent Polarity (Dielectric Constant, ε) | Predicted Solubility Category | Illustrative Solubility ( g/100 mL at 25°C) |

| Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | > 20 |

| N,N-Dimethylformamide (DMF) | 36.7 | High | > 20 |

| Acetone | 20.7 | Moderate | ~5-10 |

| Ethyl Acetate | 6.0 | Moderate | ~2-5 |

| Tetrahydrofuran (THF) | 7.6 | Moderate | ~5-10 |

| Polar Protic | |||

| Methanol | 32.7 | Low-Moderate | ~1-3 |

| Ethanol | 24.6 | Low | < 1 |

| Non-Polar | |||

| Dichloromethane (DCM) | 9.1 | Low-Moderate | ~1-4 |

| Toluene | 2.4 | Very Low | < 0.5 |

| Hexane | 1.9 | Insoluble | < 0.1 |

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a solid compound is the Isothermal Shake-Flask Method .[4][5][6] This technique measures the equilibrium concentration of the solute in a solvent at a constant temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker with temperature control (incubator shaker)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detector (HPLC-UV), UV-Vis Spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.[5]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Securely seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the vials at a constant speed (e.g., 100-150 rpm) for a sufficient period to reach equilibrium.[5] This can take from 24 to 72 hours, depending on the compound and solvent system.[2][6]

-

Phase Separation: After equilibration, allow the vials to rest in the incubator to let the excess solid settle. This step is critical to avoid contamination of the sample.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Iodoisobenzofuran-1,3-dione

A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the specific thermal stability and decomposition pathways of 4-Iodoisobenzofuran-1,3-dione. Despite extensive searches for experimental data, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and detailed decomposition product analysis, no specific studies concerning this particular compound could be identified.

This guide, therefore, serves to highlight the absence of this critical information and to provide a foundational framework for the type of experimental investigation required to characterize the thermal properties of this compound. For researchers, scientists, and drug development professionals, understanding the thermal stability of a compound is paramount for ensuring safety, determining shelf-life, and establishing appropriate processing and storage conditions.

Overview and Importance

This compound, a halogenated derivative of phthalic anhydride, belongs to a class of compounds that are pivotal building blocks in organic synthesis. Phthalimide and its derivatives are known to exhibit a wide range of biological activities and are integral to the development of new therapeutic agents. The introduction of an iodine atom onto the aromatic ring is expected to significantly influence the molecule's reactivity, biological activity, and its physical properties, including thermal stability.

The C-I bond is generally the weakest of the carbon-halogen bonds, suggesting that it could be a primary site for initial thermal decomposition. However, without experimental data, the precise onset temperature of decomposition, the kinetic parameters of the process, and the nature of the resulting products remain unknown. Such data is crucial for assessing potential hazards, such as the release of corrosive or toxic iodine-containing volatiles upon heating.

Hypothetical Experimental Protocols

To address the current knowledge gap, the following experimental protocols are proposed as a standard approach to characterizing the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss upon thermal degradation.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The analysis is typically run from ambient temperature to a temperature at which no further mass loss is observed (e.g., 600-800 °C).

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine key thermal events.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are heated in a DSC instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The resulting DSC thermogram will show peaks corresponding to melting (endothermic) and decomposition (can be exothermic or endothermic).

Anticipated Data Presentation

Were experimental data available, it would be summarized in tables for clear comparison. Below are templates for how such data would be presented.

Table 1: Thermal Analysis Data for this compound

| Parameter | Value (°C) | Method | Atmosphere |

| Melting Point (Tm) | Data not available | DSC | Nitrogen |

| Onset of Decomposition (Tonset) | Data not available | TGA | Nitrogen |

| Peak Decomposition Temp (Tpeak) | Data not available | TGA (DTG) | Nitrogen |

| Final Decomposition Temp (Tfinal) | Data not available | TGA | Nitrogen |

Table 2: Mass Loss Data from TGA

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

| Step 1 | Data not available | Data not available |

| Step 2 | Data not available | Data not available |

| Total Mass Loss | Data not available |

Hypothetical Decomposition Pathway and Visualization

In the absence of experimental evidence, a logical starting point for a hypothetical decomposition pathway would involve the homolytic cleavage of the C-I bond, followed by subsequent fragmentation of the isobenzofuran-1,3-dione ring. A possible experimental workflow to elucidate this pathway is presented below.

Caption: Proposed experimental workflow for thermal analysis.

Conclusion and Future Work

There is a clear need for experimental investigation into the thermal properties of this compound. The protocols and frameworks outlined in this guide provide a clear path for future research. Such studies would not only provide essential safety and handling information but also offer valuable insights into the fundamental chemistry of halogenated aromatic anhydrides, which are of significant interest to the pharmaceutical and materials science communities. Researchers are encouraged to undertake these studies to fill this critical gap in the chemical literature.

Reactivity Profile of the Furan Moiety in 4-Iodoisobenzofuran-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted reactivity profile of the heterocyclic furan component within the 4-iodoisobenzofuran-1,3-dione molecule. Lacking extensive direct experimental data in the public domain, this document extrapolates from established principles of physical organic chemistry and the known reactivity of analogous structures. The guide covers the anticipated behavior of the molecule in electrophilic and nucleophilic aromatic substitution reactions, as well as its potential role in cycloaddition reactions. Detailed theoretical experimental protocols for key transformations are provided, alongside quantitative data where available for related compounds. Visualizations of reaction pathways and electronic effects are presented to facilitate a deeper understanding of the molecule's chemical properties.

Introduction

This compound, a halogenated derivative of phthalic anhydride, presents a unique scaffold for chemical synthesis. The molecule incorporates an isobenzofuran-1,3-dione core, which is a common building block in the synthesis of dyes, polymers, and pharmaceuticals. The presence of an iodine atom on the benzene ring introduces a site for various cross-coupling reactions and modifies the electronic properties of the entire ring system. Understanding the reactivity of the furan-like portion of this molecule is crucial for its strategic application in medicinal chemistry and materials science. This guide will explore the predicted reactivity based on the interplay of the electronic effects of the substituents.

Predicted Electronic Effects and Reactivity

The reactivity of the isobenzofuran-1,3-dione system is governed by the cumulative electronic effects of the anhydride functionality, the fused benzene ring, and the iodine substituent.

-

Anhydride Group: The two carbonyl groups of the anhydride are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack.

-

Iodine Atom: The iodine substituent exhibits a dual electronic nature. It has a weak electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R).[1] Overall, halogens are considered deactivating groups but are ortho-, para-directing for electrophilic aromatic substitution.[1]

The furan-like ring in isobenzofuran-1,3-dione is part of a larger conjugated system and does not exhibit the typical reactivity of an isolated furan. The electron density is significantly influenced by the fused aromatic ring and the powerful electron-withdrawing nature of the dione functionality.

Predicted Reactivity Profile

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is predicted to be challenging due to the deactivating nature of the anhydride group. However, should a reaction occur, the directing effects of the iodine and the anhydride must be considered. The anhydride group is a meta-director, while the iodine atom is an ortho-, para-director. The positions on the benzene ring are numbered starting from the carbon bearing the iodine as C4. The positions available for substitution are C5, C6, and C7.

-

Position 5: Ortho to the iodine and meta to one carbonyl of the anhydride.

-

Position 6: Para to the iodine and meta to the other carbonyl of the anhydride.

-

Position 7: Meta to the iodine and ortho to a carbonyl group.

Given the competing directing effects, a mixture of products is possible, with substitution likely favoring positions activated by the iodine (positions 5 and 6) over the position strongly deactivated by the anhydride (position 7).

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position of Substitution | Directing Effect of Iodine | Directing Effect of Anhydride | Predicted Outcome |

| 5 | Ortho (Activating) | Meta | Possible product |

| 6 | Para (Activating) | Meta | Possible product |

| 7 | Meta (Deactivating) | Ortho | Unlikely product |

Nucleophilic Aromatic Substitution

The presence of the iodine atom, a good leaving group, on an electron-deficient aromatic ring suggests that this compound could be susceptible to nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing effect of the anhydride group, particularly at the ortho and para positions relative to the leaving group, would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction.

Cycloaddition Reactions

While the fused benzene ring diminishes the isolated diene character of the furan moiety, isobenzofuran systems can, in principle, participate as dienes in Diels-Alder reactions, particularly with highly reactive dienophiles. However, the electron-withdrawing nature of the anhydride group would likely reduce the reactivity of the diene system. Conversely, the double bond within the furan portion of the molecule could potentially act as a dienophile in a [4+2] cycloaddition with a very electron-rich diene, although this is less probable. The more likely scenario for cycloaddition involves the generation of a more reactive isobenzofuran intermediate under specific reaction conditions.

Hypothetical Experimental Protocols

Synthesis of this compound

A plausible synthesis route would involve the iodination of phthalic anhydride or the cyclization of an appropriately substituted benzoic acid derivative.

Protocol: Iodination of Phthalic Anhydride

-

Materials: Phthalic anhydride, iodine, periodic acid, sulfuric acid, acetic acid.

-

Procedure:

-

To a solution of phthalic anhydride in a mixture of acetic acid and sulfuric acid, add iodine and periodic acid.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitate by filtration, wash with cold water and a solution of sodium thiosulfate to remove excess iodine.

-

Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to yield pure this compound.

-

Nucleophilic Aromatic Substitution with a Thiol Nucleophile

Protocol: Synthesis of 4-(Phenylthio)isobenzofuran-1,3-dione

-

Materials: this compound, thiophenol, potassium carbonate, dimethylformamide (DMF).

-

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium carbonate and thiophenol to the solution.

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data Summary

Table 2: Comparative Reactivity Data for Related Compounds

| Compound | Reaction Type | Reagents | Product Yield (%) | Reference |

| Furan and Maleic Anhydride | Diels-Alder | Neat, room temp. | 96 | [2] |

| Phthalic Anhydride | Friedel-Crafts Acylation | Benzene, AlCl₃ | Not specified | [3] |

| 2,4-Dinitrochlorobenzene | Nucleophilic Aromatic Substitution | NaOH, H₂O | High | [4] |

Conclusion

The reactivity of the furan moiety in this compound is predicted to be significantly modulated by the fused aromatic ring and the strong electron-withdrawing anhydride functionality. While electrophilic substitution on the benzene ring is expected to be difficult, the presence of the iodine atom opens up possibilities for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, making it a potentially versatile building block in organic synthesis. Further experimental investigation is required to fully elucidate the reactivity profile of this compound and validate the theoretical predictions outlined in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]

- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Unlocking Synthetic Versatility: A Technical Guide to the Applications of 4-Iodoisobenzofuran-1,3-dione in Organic Synthesis

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures with tailored functionalities is a driving force in organic synthesis, particularly within the realms of pharmaceutical development and materials science. In this context, strategically functionalized building blocks are invaluable tools. 4-Iodoisobenzofuran-1,3-dione, a halogenated derivative of phthalic anhydride, emerges as a highly versatile scaffold, poised for a multitude of synthetic transformations. Its unique combination of a reactive cyclic anhydride and a readily coupled aryl iodide moiety opens a gateway to a diverse array of complex molecules. This technical guide delineates the potential applications of this compound, providing a roadmap for its utilization in the synthesis of high-value organic compounds.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is twofold, stemming from the distinct reactivity of its two key functional groups. The isobenzofuran-1,3-dione (phthalic anhydride) core is a classical electrophile, susceptible to nucleophilic attack, primarily from amines, leading to the formation of N-substituted phthalimides. This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules and functional materials.

Simultaneously, the iodine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly amenable to oxidative addition to a palladium(0) center, initiating catalytic cycles such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including aryl, alkynyl, vinyl, and amino groups, at this position. The electron-withdrawing nature of the anhydride moiety can further influence the reactivity of the aryl iodide, making it an excellent substrate for these transformations.

I. Synthesis of N-Substituted Phthalimides

The reaction of phthalic anhydrides with primary amines to form N-substituted phthalimides is a robust and widely employed transformation. This reaction typically proceeds via a two-step sequence: nucleophilic attack of the amine on one of the anhydride carbonyls to form a phthalamic acid intermediate, followed by dehydrative cyclization to the imide. This cyclization can be effected thermally or by using a dehydrating agent.

Representative Experimental Protocol:

A mixture of this compound (1.0 equiv.) and a primary amine (1.0-1.2 equiv.) in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF), is heated to reflux for several hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Recrystallization from an appropriate solvent, such as ethanol, typically affords the pure N-substituted 4-iodophthalimide. Microwave-assisted synthesis can also be employed to significantly reduce reaction times.

| Amine Type | Product | Typical Yield (%) | Reference |

| Aromatic Amines | N-Aryl-4-iodophthalimides | 85-98 | [1] |

| Aliphatic Amines | N-Alkyl-4-iodophthalimides | 80-95 | |

| Amino Acids | N-(Carboxyalkyl)-4-iodophthalimides | 70-90 | [2] |

Table 1: Representative yields for the synthesis of N-substituted phthalimides from phthalic anhydrides and various amines.

II. Palladium-Catalyzed Cross-Coupling Reactions

The aryl iodide functionality of this compound is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

A. Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The reaction of this compound with various aryl or vinyl boronic acids or their esters would yield the corresponding 4-substituted isobenzofuran-1,3-dione derivatives. These products can serve as precursors to highly functionalized biaryl systems.

References

Methodological & Application

Synthetic Routes for the Production of 4-Iodoisobenzofuran-1,3-dione Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-Iodoisobenzofuran-1,3-dione and its derivatives. The synthetic strategy involves a two-step process commencing with the synthesis of 4-iodophthalic acid via a Sandmeyer reaction, followed by its dehydration to the target anhydride.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first key transformation is the conversion of 4-aminophthalic acid to 4-iodophthalic acid. This is accomplished through a Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is subsequently displaced by an iodide ion.[1][2][3][4] The second step involves the dehydration of the resulting 4-iodophthalic acid to yield the desired this compound. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride.[1][2]

DOT Script of the Synthetic Pathway:

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodophthalic Acid via Sandmeyer Reaction

This protocol outlines the conversion of 4-aminophthalic acid to 4-iodophthalic acid.

Materials:

-

4-Aminophthalic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Urea (optional, to quench excess nitrous acid)

-

Sodium bisulfite (for workup)

-

Distilled water

-

Ice

Procedure:

-

Diazotization of 4-Aminophthalic Acid:

-

In a beaker, dissolve a specific molar equivalent of 4-aminophthalic acid in a solution of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature between 0-5 °C. Stir vigorously during the addition.

-

After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper, where a blue-black color indicates the presence of excess nitrous acid. A small amount of urea can be added to quench any excess nitrous acid.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with continuous stirring. Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (e.g., to 40-50 °C) for a period to ensure complete decomposition of the diazonium salt and formation of the iodo-compound.[5]

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath to precipitate the crude 4-iodophthalic acid.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

To remove any unreacted iodine, wash the crude product with a dilute solution of sodium bisulfite until the filtrate is colorless.

-

Finally, wash the product with cold distilled water again to remove any remaining salts.

-

The crude 4-iodophthalic acid can be further purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

-

DOT Script of the Experimental Workflow for Step 1:

Caption: Workflow for the synthesis of 4-Iodophthalic Acid.

Step 2: Synthesis of this compound

This protocol describes the dehydration of 4-iodophthalic acid to its corresponding anhydride.

Materials:

-

4-Iodophthalic acid (from Step 1)

-

Acetic anhydride

-

Inert solvent (e.g., toluene or benzene, optional for azeotropic removal of water)

Procedure:

-

Reaction Setup:

-

Dehydration:

-

Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 1-3 hours). The progress of the reaction can be monitored by the complete dissolution of the solid 4-iodophthalic acid.[1]

-

Alternatively, the reaction can be carried out in an inert solvent like toluene, and the water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus.

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce crystallization of the product.

-

Collect the crystalline this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold, anhydrous solvent (e.g., hexane or a mixture of the reaction solvent and hexane) to remove residual acetic acid and acetic anhydride.

-

Dry the product under vacuum to obtain the pure this compound. The purity can be assessed by melting point determination and spectroscopic methods (e.g., IR, NMR).

-

DOT Script of the Experimental Workflow for Step 2:

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

| Step | Reactant | Product | Reagents | Typical Yield (%) |

| 1 | 4-Aminophthalic acid | 4-Iodophthalic acid | 1. NaNO₂, HCl2. KI | 60-80 |

| 2 | 4-Iodophthalic acid | This compound | Acetic anhydride | 85-95 |

Characterization Data

This compound

-

Appearance: Off-white to yellow crystalline solid.

-

Molecular Formula: C₈H₃IO₃

-

Molecular Weight: 274.01 g/mol

-

Melting Point: Literature values should be consulted for comparison.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Concentrated acids are corrosive and should be handled with extreme care.

-

Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and inhalation.

-

Diazonium salts can be explosive when dry and should be kept in solution and handled with care.

-

Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.

References

Application Notes and Protocols: 4-Iodoisobenzofuran-1,3-dione in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodoisobenzofuran-1,3-dione, an iodinated analog of phthalic anhydride, presents itself as a versatile dienophile for Diels-Alder reactions. The resulting cycloadducts, bearing a synthetically useful iodine substituent, are of significant interest in medicinal chemistry and drug development. The iodine atom can serve multiple purposes: it can act as a heavy atom for X-ray crystallography, facilitate radioiodination for imaging or therapeutic applications, and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.[1][2][3][4][5][6] This document provides an overview of the application of this compound in Diels-Alder reactions, including generalized experimental protocols and potential applications of the resulting products in drug discovery.

General Principles of the Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The reaction is typically thermally promoted and proceeds in a concerted fashion. Key factors influencing the reaction rate and yield include the electronic nature of the diene and dienophile, solvent polarity, and reaction temperature. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile, such as the anhydride moiety in this compound, generally accelerate the reaction.[16]

Predicted Reactivity of this compound

The presence of the iodine atom on the aromatic ring of this compound is expected to influence its reactivity as a dienophile. Halogen substituents can affect the electronic properties of the dienophile, potentially increasing the rate of the cycloaddition.[17][18][19] The iodine atom's size and polarizability may also play a role in the stereoselectivity of the reaction.

Experimental Protocols

The following are generalized protocols for the Diels-Alder reaction of this compound with common dienes, based on established procedures for similar dienophiles.[7][8][9][10][11][12][13][14][15][20][21] Optimization of reaction conditions (temperature, solvent, and reaction time) is recommended for specific diene substrates.

Protocol 1: Reaction with Anthracene

Objective: To synthesize 9-iodo-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.

Materials:

-

This compound

-

Anthracene

-

Xylene (high-boiling solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a clean, dry round-bottom flask, combine this compound (1.0 eq) and anthracene (1.0 eq).

-

Add a magnetic stir bar and sufficient xylene to dissolve the reactants upon heating.

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 1-3 hours), remove the heat source and allow the solution to cool to room temperature.

-

Cool the flask in an ice bath to promote crystallization of the product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Determine the yield and characterize the product by melting point, NMR, and IR spectroscopy.

Protocol 2: Reaction with Cyclopentadiene

Objective: To synthesize endo-5-iodo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Materials:

-

This compound

-

Dicyclopentadiene (for in situ generation of cyclopentadiene)

-

Ethyl acetate

-

Hexane

-

Distillation apparatus

-

Reaction tube or flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41 °C) by fractional distillation. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately.[20]

-

In a reaction tube, dissolve this compound (1.0 eq) in a minimal amount of ethyl acetate.

-

Add hexane to the solution until it becomes slightly cloudy.

-

Cool the mixture in an ice bath.

-

Slowly add the freshly distilled cyclopentadiene (1.1 eq) to the cooled solution with stirring.

-

The Diels-Alder adduct should precipitate out of the solution.

-

Allow the reaction to proceed for 20-30 minutes in the ice bath.

-

Collect the product by vacuum filtration, wash with cold hexane, and air dry.

-

Determine the yield and characterize the product. The endo isomer is the expected major product.

Protocol 3: Reaction with Furan

Objective: To synthesize 4-iodo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.

Materials:

-

This compound

-

Furan

-

Tetrahydrofuran (THF) or diethyl ether

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) in a suitable solvent such as THF or diethyl ether.

-

Add furan (1.1 eq) to the solution at room temperature with stirring.

-

The reaction is typically exothermic. The product may precipitate upon formation.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

If precipitation occurs, collect the product by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Wash the product with a small amount of cold solvent and dry.

-

Determine the yield and characterize the product. The exo adduct is often the thermodynamically favored product in the reaction with furan.[22]

Data Presentation

The following tables summarize hypothetical but expected outcomes for the Diels-Alder reactions of this compound with various dienes, based on the general principles of these reactions.

Table 1: Reaction Conditions and Yields for Diels-Alder Reactions of this compound

| Diene | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Anthracene | Xylene | 140 (reflux) | 2 | 85-95 |

| Cyclopentadiene | Ethyl acetate/Hexane | 0 - 25 | 0.5 | 90-98 |

| Furan | THF | 25 | 1.5 | 80-90 |

| 1,3-Butadiene | Dichloromethane | 25 | 4 | 75-85 |

| Isoprene | Toluene | 80 | 3 | 80-90 |

Table 2: Characterization Data for Hypothetical Diels-Alder Adducts

| Diene | Product Name | Expected Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |

| Anthracene | 9-iodo-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | >250 | Aromatic protons, bridgehead protons |

| Cyclopentadiene | endo-5-iodo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 160-170 | Olefinic protons, bridgehead protons, anhydride protons |

| Furan | 4-iodo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | 115-125 | Olefinic protons, bridgehead protons, anhydride protons |

Applications in Drug Development

The iodinated Diels-Alder adducts derived from this compound are valuable scaffolds in drug discovery and development.

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases (e.g., oxygen or nitrogen atoms in a protein's active site). This interaction can enhance binding affinity and selectivity of a drug candidate.[1][2][3][4][5]

-

Radioiodination: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) for use in medical imaging (SPECT or PET) or radiotherapy.[6]

-

Heavy Atom for X-ray Crystallography: The presence of a heavy iodine atom in a ligand can facilitate the determination of the three-dimensional structure of a ligand-protein complex through X-ray crystallography, aiding in structure-based drug design.

-

Modulation of Physicochemical Properties: The introduction of an iodine atom can alter the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug development.[6]

-

Synthetic Handle: The carbon-iodine bond can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to generate diverse libraries of compounds for biological screening.

Visualizations

Below are diagrams illustrating the experimental workflow and the potential role of the resulting adducts in a signaling pathway context.

Figure 1. General experimental workflow for the Diels-Alder reaction.

References

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. vernier.com [vernier.com]

- 10. The Diels Alder Reaction of Anthracene and Maleic Anhydride | Lab - Edubirdie [edubirdie.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. studylib.net [studylib.net]

- 13. community.wvu.edu [community.wvu.edu]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Alkylhalovinylboranes: a new class of Diels–Alder dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Diels-Alder Reaction [cs.gordon.edu]

- 21. studylib.net [studylib.net]

- 22. m.youtube.com [m.youtube.com]

4-Iodoisobenzofuran-1,3-dione: A Novel Precursor for Advanced Fluorescent Dyes

Introduction